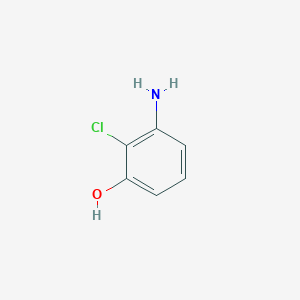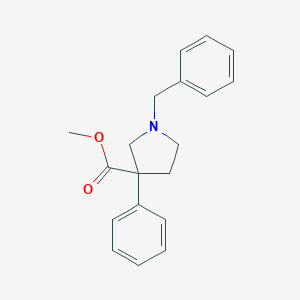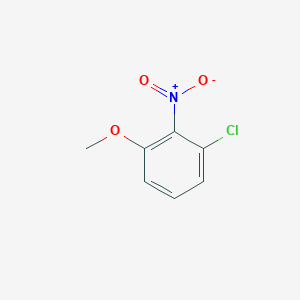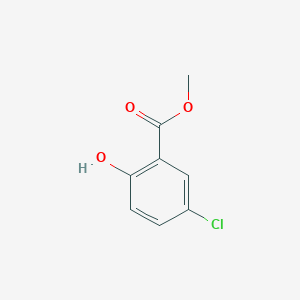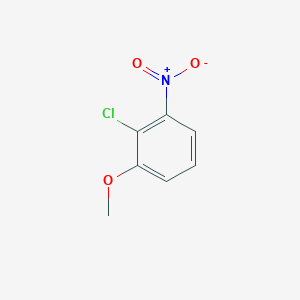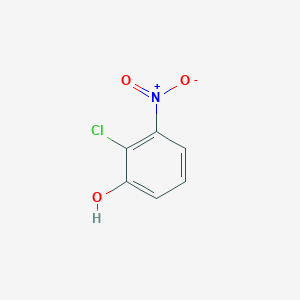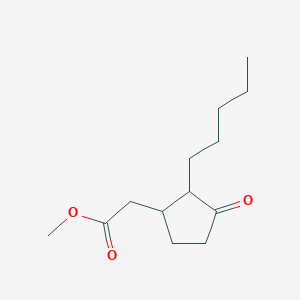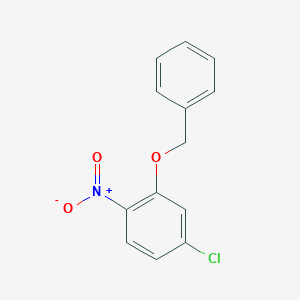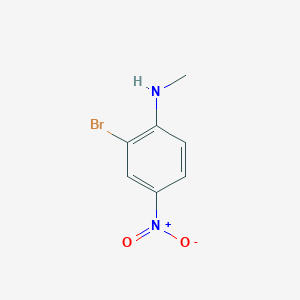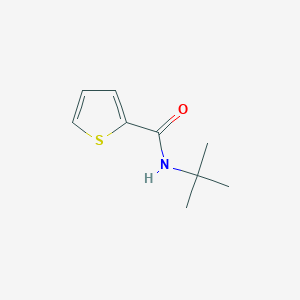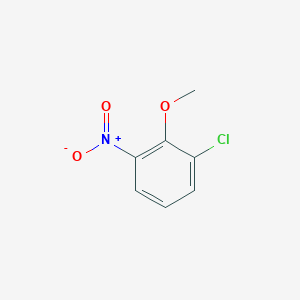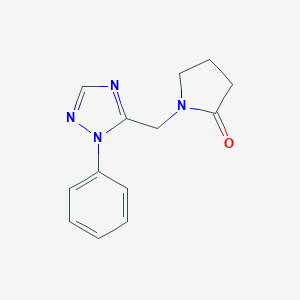
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and used in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone is not well understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cellular processes. It has also been shown to have an effect on the immune system, although the exact mechanism is not known.
Biochemische Und Physiologische Effekte
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has also been shown to have an effect on the immune system. Additionally, it has been shown to have an effect on the central nervous system, although the exact mechanism is not known.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone in lab experiments is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, and several methods have been developed for its preparation. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to understand its mechanism of action and its effects on the central nervous system.
Synthesemethoden
The synthesis of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone involves the reaction between 1-phenyl-1H-1,2,4-triazole-5-methanol and 2-pyrrolidinone. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis of this compound has been extensively studied, and several methods have been developed for its preparation.
Wissenschaftliche Forschungsanwendungen
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone has been used in various scientific research applications. It has been studied for its potential as an antifungal and antibacterial agent. It has also been used in the development of new drugs for the treatment of various diseases. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
95356-55-1 |
|---|---|
Produktname |
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone |
Molekularformel |
C13H14N4O |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H14N4O/c18-13-7-4-8-16(13)9-12-14-10-15-17(12)11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2 |
InChI-Schlüssel |
VQUHWQZLHDKXLR-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC2=NC=NN2C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)N(C1)CC2=NC=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



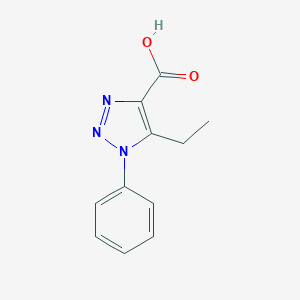
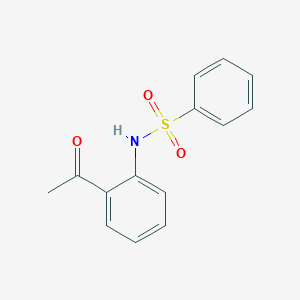
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
